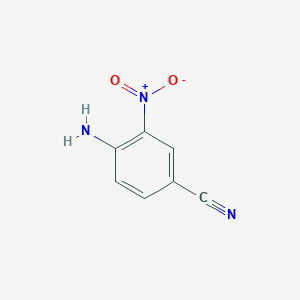

4-Amino-3-nitrobenzonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-amino-3-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c8-4-5-1-2-6(9)7(3-5)10(11)12/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHADAZIDZMHOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344315 | |

| Record name | 4-Amino-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6393-40-4 | |

| Record name | 4-Amino-3-nitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6393-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-3-nitrobenzonitrile: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Amino-3-nitrobenzonitrile (CAS No. 6393-40-4), a key chemical intermediate with significant utility in medicinal chemistry, materials science, and synthetic organic chemistry. This document delves into its fundamental physicochemical properties, provides a detailed and validated synthesis protocol, explores its reactivity, and discusses its current and potential applications, particularly in the realm of drug discovery. The guide is intended to serve as a critical resource for researchers and professionals, offering not only procedural details but also the scientific rationale behind its use and handling.

Core Molecular Attributes

This compound is a substituted aromatic compound featuring three distinct functional groups: an amino (-NH2), a nitro (-NO2), and a nitrile (-C≡N) group. This unique trifunctional nature makes it a versatile building block for the synthesis of more complex molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are critical for its handling, storage, and application in various experimental setups.

| Property | Value | Source(s) |

| CAS Number | 6393-40-4 | |

| Molecular Formula | C₇H₅N₃O₂ | [1] |

| Molecular Weight | 163.13 g/mol | [1] |

| Appearance | Yellow crystalline solid/powder | [2] |

| Melting Point | 159-162 °C | |

| Solubility | Soluble in ethanol and benzene. | [3] |

| InChI Key | JAHADAZIDZMHOP-UHFFFAOYSA-N | |

| SMILES | Nc1ccc(cc1=O)C#N |

Structural Representation

The molecular structure of this compound is depicted below. The strategic placement of the functional groups dictates its chemical reactivity and potential for derivatization.

Caption: Workflow for the synthesis of this compound.

Detailed Methodology

-

Nitration:

-

In a flask equipped with a stirrer and a cooling bath, dissolve 9.40 g of 4-acetamidobenzonitrile in 80 ml of concentrated sulfuric acid. [4] * Cool the solution to a temperature between 5-10 °C. [4] * Slowly add potassium nitrate in small portions, ensuring the temperature does not exceed 10 °C. [4] * Stir the reaction mixture at 5-10 °C for 2 hours. [4] * Pour the reaction mixture into ice-water, which will cause the product to precipitate. [4] * Collect the separated crystals by suction filtration. [4]

-

-

Hydrolysis:

Spectroscopic and Analytical Characterization

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its three functional groups. A computational study has assigned the observed IR and Raman bands. [5][6]

-

N-H stretching: The amino group will exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹. * C≡N stretching: A sharp, intense absorption band for the nitrile group is expected around 2200-2260 cm⁻¹. [7]* NO₂ stretching: The nitro group will show strong asymmetric and symmetric stretching bands around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

-

Aromatic C-H stretching: These bands are typically observed just above 3000 cm⁻¹. [8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons and the amino protons. The chemical shifts of the aromatic protons will be influenced by the electron-donating amino group and the electron-withdrawing nitro and nitrile groups.

-

¹³C NMR: The carbon NMR spectrum of the related compound, 4-nitrobenzonitrile, shows signals at δ 116.7, 118.2, 124.2, 133.4, and 150.0 ppm. [9]The spectrum of this compound would be expected to show distinct signals for each of the seven carbon atoms, with the positions influenced by the attached functional groups.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M+) at m/z 163. Key fragmentation patterns would likely involve the loss of the nitro group (NO₂) and the nitrile group (CN). [10]

Chemical Reactivity and Synthetic Utility

The trifunctional nature of this compound provides multiple sites for chemical modification, making it a valuable intermediate in organic synthesis.

-

Amino Group: The amino group can undergo diazotization followed by Sandmeyer or related reactions to introduce a variety of substituents. It can also be acylated or alkylated.

-

Nitro Group: The nitro group is a strong electron-withdrawing group and can be reduced to an amino group, allowing for the synthesis of diamino derivatives.

-

Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine.

This versatile reactivity allows for the use of this compound as a scaffold in the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. [11][12]

Applications in Research and Development

This compound is a valuable building block in several areas of chemical and pharmaceutical research.

Medicinal Chemistry and Drug Discovery

-

Antiviral Agents: This compound has been investigated as a precursor for novel mutagenic modified nucleosides proposed as antiviral prodrugs. [5][6]The rationale is that its ability to form base pairs with nucleobases could disrupt DNA/RNA helix formation. [5]* Anti-leishmanial Agents: It is used as a precursor in the synthesis of drugs to treat infectious diseases, including those caused by Leishmania species. [1]* Kinase Inhibitors: The aminopyrimidine scaffold, which can be synthesized from precursors like this compound, is a key pharmacophore in the design of tyrosine and serine/threonine kinase inhibitors for various diseases. [13]The 4-amino group is often crucial for forming hydrogen bonds with the target protein. [13]* General Scaffolding: The benzonitrile moiety, and specifically substituted aminobenzonitriles, are recognized as important scaffolds in medicinal chemistry for developing inhibitors for various targets. [13][14]

Materials Science and Other Applications

-

Dye Synthesis: The aromatic amine and nitro functionalities make it a suitable starting material for the synthesis of azo dyes. [15]* Polymer Chemistry: It has been used in studies on the effects of gamma irradiation on the release of compounds from polyanhydride matrices. [2][3]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

-

Health Hazards: It is harmful if swallowed or in contact with skin, and may cause respiratory irritation. [10]It can also cause skin and serious eye irritation. [10]* Personal Protective Equipment (PPE): Appropriate PPE, including gloves, eye protection, and a dust mask, should be worn.

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. [3]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Conclusion

This compound is a chemical intermediate of significant value to the scientific community. Its unique combination of functional groups provides a versatile platform for the synthesis of a wide array of complex molecules with potential applications in drug discovery, materials science, and dye chemistry. This guide has provided a detailed overview of its properties, a validated synthesis protocol, and an exploration of its reactivity and applications, underscoring its importance as a tool for innovation in chemical research and development.

References

-

Alcolea Palafox, M., et al. (2022). Base pairs with this compound: comparison with the natural WC pairs. Dimer and tetramer forms, Infrared and Raman spectra, and several proposed antiviral modified nucleosides. Journal of Biomolecular Structure & Dynamics, 41(15), 7247-7266. Retrieved from [Link]

-

Frontiers in Chemistry. (2021). Application of Amino Acids in the Structural Modification of Natural Products: A Review. Retrieved from [Link]

-

ResearchGate. (2022). Base pairs with this compound: comparison with the natural WC pairs. Dimer and tetramer forms, Infrared and Raman spectra, and several proposed antiviral modified nucleosides. Retrieved from [Link]

-

ResearchGate. (2023). Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

-

Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

-

University of Münster. (n.d.). Amino acids. Retrieved from [Link]

-

Charles University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Taylor & Francis Online. (2022). Base pairs with this compound: comparison with the natural WC pairs. Dimer and tetramer forms, Infrared and Raman spectra, and several proposed antiviral modified nucleosides. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis of 4-amino-3-nitrobenzaldehyde. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. prepchem.com [prepchem.com]

- 5. Base pairs with this compound: comparison with the natural WC pairs. Dimer and tetramer forms, Infrared and Raman spectra, and several proposed antiviral modified nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. rsc.org [rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. CAS 6393-40-4: this compound | CymitQuimica [cymitquimica.com]

- 12. benchchem.com [benchchem.com]

- 13. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

spectroscopic data (NMR, IR, MS) of 4-Amino-3-nitrobenzonitrile

The following technical guide details the spectroscopic characterization of 4-Amino-3-nitrobenzonitrile , integrating experimental data with theoretical assignments where specific literature values are standardized.

CAS Registry Number: 6393-40-4

Chemical Formula:

Executive Summary & Application Context

This compound is a critical intermediate in the synthesis of azo dyes and heterocyclic pharmaceutical compounds.[1] Its structure features a "push-pull" electronic system, with the electron-donating amino group (

This electronic environment creates distinct spectroscopic signatures useful for purity analysis and structural validation during drug development workflows.

Physical Properties (Purity Indicators)

| Property | Value | Context |

| Appearance | Yellow to orange crystalline powder | Color arises from |

| Melting Point | 159–163 °C | Sharp range indicates high purity (>98%). |

| Solubility | DMSO, Acetone, Methanol | Poor solubility in water and non-polar solvents. |

Synthesis & Structural Context

Understanding the synthesis route aids in identifying potential impurities (e.g., unreacted starting materials or isomers) in the spectra.

Synthesis Pathway (DOT Diagram)

The compound is typically synthesized via the nitration of protected 4-aminobenzonitrile to prevent oxidation of the amine.

Caption: Stepwise synthesis pathway highlighting potential impurities (intermediates) traceable via spectroscopy.

Spectroscopic Data Analysis[3][5][6][7][8][9][10]

A. Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the sharp nitrile stretch and the diagnostic nitro bands.

Sample Preparation Protocol:

-

Method: KBr Pellet or Nujol Mull.

-

Ratio: Mix 1–2 mg of sample with 100 mg dry KBr.

-

Compression: Press at 10 tons for 2 minutes to form a transparent disc.

Key Absorption Bands:

| Functional Group | Wavenumber ( | Intensity | Assignment Logic |

| Amine ( | 3450 & 3350 | Medium | Asymmetric and symmetric N-H stretching. Doublet indicates a primary amine. |

| Nitrile ( | 2220–2230 | Strong/Sharp | Characteristic |

| Nitro ( | 1530 & 1350 | Strong | Asymmetric (1530) and symmetric (1350) stretching. |

| Aromatic ( | 1600 & 1480 | Medium | Ring skeletal vibrations. |

| C-N Stretch | 1250–1300 | Medium | Aryl C-N bond stretching (amine to ring). |

B. Nuclear Magnetic Resonance (NMR)

The

Experimental Parameters:

-

Solvent: DMSO-

(Preferred due to solubility and exchangeable protons). -

Frequency: 400 MHz or higher recommended.

-

Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).

| Position | Shift ( | Multiplicity | Coupling ( | Assignment Reasoning |

| H-2 | 8.45 | Doublet (d) | Most Deshielded. Located between two electron-withdrawing groups ( | |

| 8.10 | Broad Singlet | - | Exchangeable protons. Chemical shift varies with concentration and water content. Deshielded by ortho- | |

| H-6 | 7.75 | Doublet of Doublets (dd) | Ortho to | |

| H-5 | 7.05 | Doublet (d) | Most Shielded. Ortho to the electron-donating |

-

Nitrile Carbon: ~117 ppm.

-

C-NO2: ~130 ppm.

-

C-NH2: ~148 ppm (Deshielded by N-attachment).

-

Aromatic CH: 135 ppm (C-2), 132 ppm (C-6), 119 ppm (C-5).

C. Mass Spectrometry (MS)

MS confirms the molecular weight and provides a fragmentation fingerprint.

Experimental Parameters:

-

Ionization: Electron Impact (EI, 70 eV) or ESI (Positive Mode).

-

Parent Ion:

163 (

Fragmentation Pathway (EI): The fragmentation follows a standard nitroaromatic decay path:

-

Molecular Ion:

163 ( -

Loss of

: -

Loss of

: -

Ring Degradation:

63 (Cyclopentadienyl cation derivative).

Caption: Primary fragmentation pathway observed in Electron Impact (EI) Mass Spectrometry.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24859461, this compound. Retrieved from [Link]

- Kumar, S., et al. (2022).Base pairs of this compound: comparison with natural WC pairs and IR/Raman assignments. Journal of Biomolecular Structure and Dynamics. DOI: 10.1080/07391102.2022.2069864.

Sources

Operational Safety and Handling Protocol: 4-Amino-3-nitrobenzonitrile

CAS: 6393-40-4 | Formula: C₇H₅N₃O₂

Part 1: Executive Technical Summary

4-Amino-3-nitrobenzonitrile is a bifunctional aromatic intermediate critical in the synthesis of benzimidazole-based antivirals, azo dyes, and high-performance polymers. Its structure features an electron-withdrawing nitro group (

While valuable as a scaffold, this compound presents a dual-hazard profile :

-

Toxicological: Acute toxicity via oral, dermal, and inhalation routes (Category 4).[1]

-

Reactive: The nitro-nitrile combination poses thermal instability risks under forcing conditions, releasing toxic

and potentially

This guide provides a self-validating safety framework for researchers handling this compound in drug discovery and process chemistry environments.

Part 2: Physicochemical & Hazard Profile

Table 1: Critical Data for Risk Assessment

| Property | Value / Description | Operational Implication |

| Appearance | Yellow to brown crystalline powder | Fine dust generation is the primary exposure vector. |

| Melting Point | 160–164 °C | Stable at room temp; avoid processing temps >150°C without DSC data. |

| Solubility | DMSO, Methanol, Ethyl Acetate | Poor water solubility limits aqueous wash efficacy in decon. |

| GHS Signal | WARNING | Requires standard chemical hygiene; not "Danger" but non-trivial. |

| Hazard Codes | H302, H312, H332, H315, H319, H335 | Harmful by all routes; Irritant to eyes/skin/respiratory tract. |

| Decomposition | Fire Risk: Smoke is chemically toxic (chemical asphyxiants). |

Structural Reactivity Analysis

The ortho-nitroaniline motif creates an intramolecular hydrogen bond, reducing basicity but increasing the potential for exothermic decomposition if subjected to strong acids or diazonium formation conditions without temperature control.

Part 3: Operational Safety Protocol (Self-Validating)

This protocol utilizes Control Banding Level 2 (Fume Hood Required).

Personal Protective Equipment (PPE) Matrix

-

Respiratory: N95 (minimum) for solid weighing; P100/Respirator if handling >10g outside a hood (not recommended).

-

Dermal: Double-gloving is mandatory.

-

Ocular: Chemical splash goggles. Safety glasses are insufficient due to fine dust drift.

Engineering Controls & Handling Workflow

The "Zero-Drift" Weighing Standard: To ensure containment, follow this self-validating weighing procedure:

-

Static Neutralization: this compound is a dry organic powder prone to static charge. Use an ionizing fan or antistatic gun on the spatula and weigh boat before transfer.

-

Self-Check: If the powder "jumps" or clings to the spatula, static is uncontrolled. Stop and re-ionize.

-

-

Draft Shielding: Perform all weighing inside a chemical fume hood.

-

Self-Check: Tape a small strip of tissue to the sash bottom. It should be pulled inward firmly (100 fpm face velocity). If it flutters wildly, turbulence is too high; adjust the sash or baffle.

-

-

Solvent Transfer: Do not transport the solid powder across the lab. Dissolve the compound in the transport solvent (e.g., DMSO or DCM) inside the hood immediately after weighing. Transport the solution, not the solid.

Reaction Safety (Synthesis Context)

When using this compound as a nucleophile or electrophile:

-

Exotherm Control: The nitro group renders the ring electron-deficient. Reactions involving strong nucleophiles or reduction of the nitro group can be highly exothermic.

-

Diazotization Warning: If converting the amino group to a diazonium salt, maintain temperature

. The presence of the nitro group destabilizes the diazo intermediate, increasing explosion risk if allowed to warm.

Part 4: Emergency Response & Decision Logic

Fire Scenarios (The NOx/HCN Threat)

Do NOT use high-pressure water jets. This disperses the light powder, creating a dust cloud that can flash-ignite or spread contamination.

-

Agent:

, Dry Chemical, or Alcohol-Resistant Foam. -

Smoke Hazard: Burning releases Nitrogen Oxides (

) and Hydrogen Cyanide (

Spills and Exposure

-

Dry Spill: Do not sweep. Use a HEPA-filter vacuum or wet-wipe method (using a solvent like PEG-400 or soapy water) to prevent dust generation.

-

Skin Contact: Wash with soap and water for 15 minutes. Note: The yellow color is a visual tracer. If skin remains yellow, the compound is still present.

Visualized Response Logic

The following diagram illustrates the decision-making pathway for handling and emergency response.

Figure 1: Operational decision matrix for routine handling and spill response.

Part 5: Waste Management

Disposal must align with local EPA/RCRA regulations.

-

Segregation: Do not mix with strong oxidizers or reducing agents in the waste stream.

-

Classification: Dispose of as "Hazardous Waste - Toxic Organic."

-

Cyanide Note: While not a simple cyanide salt, the nitrile group warrants segregating this from acidic waste streams to prevent any theoretical risk of HCN hydrolysis over long storage periods.

Part 6: References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 24859461, this compound. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.). C&L Inventory: this compound. Retrieved from [Link][1]

Sources

- 1. 3-Nitrobenzonitrile | C7H4N2O2 | CID 12079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]

An In-depth Technical Guide to 4-Amino-3-nitrobenzonitrile: Properties, Reactivity, and Applications

Abstract

4-Amino-3-nitrobenzonitrile is a multifaceted aromatic compound characterized by the presence of amino, nitro, and nitrile functional groups. This unique trifunctional architecture makes it a valuable intermediate and building block in various fields of chemical synthesis, particularly in the development of pharmaceuticals and dyes. This guide provides a comprehensive overview of its core physical and chemical characteristics, explores its reactivity, outlines protocols for its characterization, discusses its applications in drug development, and details essential safety and handling protocols. This document is intended for researchers, chemists, and professionals in drug discovery and materials science who require a detailed understanding of this compound.

Molecular Identity and Structure

This compound is a substituted benzonitrile. The strategic placement of an electron-donating amino group and two electron-withdrawing groups (nitro and cyano) on the benzene ring dictates its chemical behavior and reactivity.

The structural arrangement of the functional groups is depicted below.

Caption: Chemical structure of this compound.

Physicochemical Characteristics

The physical properties of this compound are summarized in the table below. It typically presents as a yellow to brown crystalline powder.[2] Its solubility in polar solvents like ethanol is a key characteristic for its use in various reactions and formulations.[5]

| Property | Value | Source(s) |

| Appearance | Light yellow to brown powder/crystal | [2] |

| Melting Point | 159-162 °C | [4] |

| Assay (Purity) | ≥97.5% (GC) | [1] |

| Solubility | Soluble in ethanol and benzene. | [5] |

| Stability | Stable under recommended storage conditions. Incompatible with strong oxidizing agents. | [5][6] |

Chemical Reactivity and Synthesis Insights

The reactivity of this compound is governed by its three functional groups, making it a versatile synthetic intermediate.[2] The amino group can undergo diazotization, the nitro group can be reduced to an amine, and the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. This trifunctionality allows for sequential and regioselective modifications, providing pathways to complex molecular architectures.

The presence of both an activating amino group and deactivating nitro and cyano groups creates a unique electronic environment on the aromatic ring, influencing its susceptibility to further electrophilic or nucleophilic aromatic substitution reactions.

Caption: Key reaction pathways for this compound.

Analytical and Spectroscopic Characterization

Confirming the identity and purity of this compound is crucial. This is typically achieved through a combination of chromatographic and spectroscopic techniques.

Expected Spectroscopic Data

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the asymmetric and symmetric stretching of the nitro group (approx. 1530 and 1350 cm⁻¹), and the stretching of the nitrile C≡N bond (around 2220-2230 cm⁻¹). A study has analyzed the vibrational wavenumbers of this compound in detail.[7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would display distinct signals for the aromatic protons, with their chemical shifts and splitting patterns influenced by the electronic effects of the three substituents. The amino protons would likely appear as a broad singlet.

-

¹³C NMR: The spectrum would show seven distinct carbon signals, including the quaternary carbons attached to the functional groups and the protonated aromatic carbons.

-

-

Chromatographic Analysis: Purity is often assessed using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), with suppliers commonly guaranteeing purity of ≥97.5% by GC.[1]

Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

This protocol provides a standard method for obtaining a high-quality IR spectrum of a solid sample.

-

Instrument Preparation: Ensure the Fourier Transform Infrared (FT-IR) spectrometer and ATR accessory are powered on and have been allowed to stabilize as per the manufacturer's instructions.

-

Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Record a background spectrum to account for atmospheric CO₂ and H₂O, as well as any absorbance from the crystal itself.

-

Sample Application: Place a small amount (a few milligrams) of the this compound powder onto the center of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to apply consistent pressure, ensuring firm contact between the sample and the crystal. This is critical for achieving a strong, high-quality signal.

-

Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an adequate signal-to-noise ratio.

-

Data Processing: The resulting spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Analysis: Identify the key absorption bands and compare them to reference spectra or theoretical values to confirm the presence of the characteristic functional groups (-NH₂, -NO₂, -C≡N).

-

Cleanup: Release the pressure clamp, remove the sample powder, and clean the ATR crystal thoroughly with a solvent-moistened wipe.

Applications in Research and Drug Development

This compound serves as a precursor in the synthesis of more complex molecules, particularly in the pharmaceutical and dye industries.[2]

-

Antiparasitic Agents: The compound has demonstrated potent activity against Leishmania species, highlighting its potential as a scaffold for developing new antiprotozoal drugs.[2]

-

Antiviral Research: Studies have explored the ability of this compound to form base pairs with nucleobases like uracil, thymine, and cytosine. This has led to proposals for its use in creating mutagenic modified nucleosides as potential antiviral prodrugs, designed to disrupt DNA/RNA helix formation.[7][8]

-

Chemical Intermediate: Its versatile reactivity makes it a valuable intermediate for synthesizing a range of biologically active compounds.[2] Related aminonitro-aromatic structures, such as 4-Amino-3-nitrobenzoic acid, are used as intermediates for anti-inflammatory drugs and azo dyes.[9]

-

Materials Science: It has been used in studies concerning the effects of gamma irradiation on the release of compounds from polyanhydride matrices.[1][2][5]

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential health hazards. It is classified as harmful and an irritant.

| Safety Aspect | Details | Source(s) |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.Also noted as harmful if swallowed and in contact with skin. | [4][5][6] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][6] |

| Personal Protective Equipment (PPE) | Eyeshields, gloves, and a dust mask (e.g., N95 type) are recommended. | [4] |

| Storage | Store in a dark place under an inert atmosphere at room temperature. | [6] |

| Transport Information | UN 3439, Hazard Class 6.1, Packing Group III. Proper Shipping Name: NITRILES, SOLID, TOXIC, N.O.S. | [5] |

Conclusion

This compound is a compound of significant interest due to the interplay of its amino, nitro, and nitrile functionalities. Its well-defined physicochemical properties, predictable reactivity, and demonstrated utility as a precursor for biologically active molecules make it a valuable tool for synthetic chemists. As research into novel therapeutics continues, the strategic application of such versatile building blocks will remain a cornerstone of innovation in drug discovery and materials science. Adherence to strict safety protocols is paramount when handling this compound to mitigate potential risks.

References

-

Alcolea Palafox, M., et al. (2022). Base pairs with this compound: comparison with the natural WC pairs. Dimer and tetramer forms, Infrared and Raman spectra, and several proposed antiviral modified nucleosides. Journal of Biomolecular Structure & Dynamics, 41(15), 7235-7253. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Nitrobenzonitrile. PubChem Compound Database. Retrieved from [Link]

-

Fleming, F. F., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(8), 1296-1333. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Potential: Exploring the Diverse Applications of Nitrobenzonitrile Derivatives. Retrieved from [Link]

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 4-nitrobenzonitrile. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Amino-3-hydroxybenzonitrile. PubChem Compound Database. Retrieved from [Link]

-

Alcolea Palafox, M., et al. (2022). Base pairs with this compound: comparison with the natural WC pairs. Dimer and tetramer forms, Infrared and Raman spectra, and several proposed antiviral modified nucleosides. ResearchGate. Retrieved from [Link]

-

s d fine-chem limited. (n.d.). 4-amino-3-nitro benzonitrile (for synthesis). Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C7H5N3O2). Retrieved from [Link]

-

Ameta, K. L., & Raines, R. T. (2019). Light-Activated Reactivity of Nitrones with Amino Acids and Proteins. ACS Chemical Biology, 14(3), 447-453. Retrieved from [Link]

-

San Diego State University. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

Sources

- 1. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. CAS 6393-40-4: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | CAS 6393-40-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. 4-アミノ-3-ニトロベンゾニトリル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. 6393-40-4|this compound|BLD Pharm [bldpharm.com]

- 7. Base pairs with this compound: comparison with the natural WC pairs. Dimer and tetramer forms, Infrared and Raman spectra, and several proposed antiviral modified nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemimpex.com [chemimpex.com]

literature review on 4-Amino-3-nitrobenzonitrile

Technical Monograph: 4-Amino-3-nitrobenzonitrile A Pivotal Nitro-Aromatic Scaffold for Heterocyclic Drug Design

Executive Summary

This compound (CAS: 6393-40-4) is a specialized aromatic building block characterized by a "push-pull" electronic structure. The electron-donating amine (

For drug development professionals, this compound serves as a critical "gateway" molecule.[1] Its primary utility lies in the orthogonal reactivity of its functional groups: the nitro group can be selectively reduced to a diamine (precursor to heterocycles), while the nitrile group remains intact for later transformation into amides, acids, or tetrazoles.[2]

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

The following data aggregates physical and chemical characteristics essential for process optimization.

| Property | Specification | Notes |

| IUPAC Name | This compound | |

| CAS Number | 6393-40-4 | |

| Molecular Formula | ||

| Molecular Weight | 163.13 g/mol | |

| Appearance | Yellow crystalline powder | Nitro group chromophore |

| Melting Point | 159–162 °C | Sharp melting point indicates high purity potential |

| Solubility | DMSO, Methanol, Acetone | Poor solubility in water; moderate in non-polar solvents |

| pKa (Amine) | ~2.5 (Estimated) | Significantly lower than aniline due to |

| Hazards | Irritant, Toxic (Oral/Dermal) | Standard nitroaromatic handling required |

Synthesis Strategy: The Protection-Nitration Protocol

Direct nitration of 4-aminobenzonitrile is chemically hazardous and low-yielding due to the susceptibility of the free amine to oxidation and the formation of tarry by-products.

The Expert Approach: To ensure regioselectivity and yield, the amine must be protected as an acetamide. This sterically directs the nitration to the ortho position (relative to the amine) while preventing oxidative degradation.

Step-by-Step Protocol

Phase 1: Protection (Acetylation)

-

Dissolution: Dissolve 4-aminobenzonitrile (1.0 eq) in acetic anhydride (excess) or acetic acid/acetic anhydride mixture.

-

Reaction: Reflux for 1-2 hours until TLC confirms consumption of starting material.

-

Isolation: Pour onto ice water. Filter the precipitate (4-acetamidobenzonitrile). Dry thoroughly.[3]

Phase 2: Nitration (The Critical Step)

-

Setup: Prepare a solution of 4-acetamidobenzonitrile in concentrated

at 0–5 °C. -

Addition: Slowly add

or fuming-

Why? Exotherms above 10 °C risk dinitration or hydrolysis of the nitrile.

-

-

Quench: Pour the mixture over crushed ice. The intermediate (4-acetamido-3-nitrobenzonitrile) precipitates. Filter and wash with cold water.

Phase 3: Deprotection (Hydrolysis)

-

Hydrolysis: Suspend the wet cake in 4N HCl or 20%

. -

Reflux: Heat to reflux for 1–2 hours. The solution will clarify then reprecipitate the product upon cooling.

-

Purification: Neutralize with

to pH 8–9 to precipitate the free base. Recrystallize from ethanol/water if necessary.

Visual Workflow (DOT Diagram)

Figure 1: Optimized synthesis workflow utilizing acetamide protection to ensure regioselectivity and prevent oxidation.

Reactivity & Pharmaceutical Applications[1][2][6][10]

The value of this compound lies in its ability to access privileged medicinal scaffolds.

A. The Benzimidazole Gateway (Primary Application)

The most common industrial application is the reduction of the nitro group to generate 3,4-diaminobenzonitrile . This vicinal diamine is the immediate precursor to benzimidazoles, a class of heterocycles found in antihypertensives (e.g., Telmisartan analogs) and antivirals.

-

Protocol Insight: Catalytic hydrogenation (

) is preferred over

B. Modified Nucleosides & Antivirals

Recent research highlights this scaffold in the design of "mutagenic" nucleoside analogs. The nitro group provides unique hydrogen-bonding capabilities and dipole moments that differ from natural bases, potentially disrupting viral replication helices [1].[4]

C. Tetrazole Isosteres

The nitrile group (

Reactivity Pathways (DOT Diagram)

Figure 2: Divergent synthesis pathways transforming the core scaffold into bioactive heterocycles.

Safety & Handling (E-E-A-T)

As a nitroaromatic nitrile, this compound presents specific risks that must be mitigated via engineering controls.

-

Explosion Hazard: While stable at room temperature, nitro compounds can decompose energetically at high temperatures. Never distill the crude reaction mixture to dryness without DSC (Differential Scanning Calorimetry) testing.

-

Cyanide Risk: Under strong acidic/oxidative conditions or thermal decomposition, the nitrile group can release

. Work in a well-ventilated fume hood with cyanide detectors if scaling up >100g. -

PPE: Nitrile gloves are generally sufficient, but double-gloving is recommended due to the high skin permeability of nitroanilines.

References

-

National Center for Biotechnology Information. (2022). Base pairs with this compound: comparison with the natural WC pairs.[4] PubMed. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of this compound.[5][4] Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Base pairs with this compound: comparison with the natural WC pairs. Dimer and tetramer forms, Infrared and Raman spectra, and several proposed antiviral modified nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound 98 6393-40-4 [sigmaaldrich.com]

Strategic Utility of 4-Amino-3-nitrobenzonitrile: From Heterocyclic Scaffolds to Optoelectronic Materials

[1]

CAS: 6393-40-4 | Formula: C7H5N3O2 | Mol.[1][2][3] Weight: 163.13 g/mol [1][2]

Executive Summary

4-Amino-3-nitrobenzonitrile (ANBN) serves as a "privileged scaffold" in both medicinal chemistry and materials science due to its unique electronic architecture.[1] It features a classic "push-pull" system: the electron-donating amino group (-NH₂) at the para position opposes the electron-withdrawing cyano (-CN) and nitro (-NO₂) groups.[1]

For the drug developer, ANBN is the primary gateway to 3,4-diaminobenzonitrile , a critical precursor for benzimidazole-based kinase inhibitors and antivirals. For the materials scientist, its high dipole moment and hyperpolarizability make it a candidate for nonlinear optical (NLO) materials and artificial nucleobases.

This guide outlines the critical research vectors for ANBN, supported by validated synthesis protocols and mechanistic insights.

Part 1: Pharmaceutical Chemistry – The Heterocycle Generator

The most immediate value of ANBN lies in its ability to generate benzimidazoles and quinazolines . The ortho-nitroaniline motif allows for controlled reduction to an ortho-diamine, which is the requisite partner for condensation reactions with aldehydes or carboxylic acids.[1]

1. The "Ortho-Diamine" Gateway

The reduction of the nitro group in ANBN yields 3,4-diaminobenzonitrile .[1] This intermediate is chemically distinct because the nitrile group remains intact, providing a handle for further functionalization (e.g., hydrolysis to amides or conversion to imidates) after the heterocyclic ring is formed.

-

Target Class: Benzimidazole-based Kinase Inhibitors (e.g., EGFR, MEK pharmacophores).[1]

-

Mechanism: The electron-deficient nature of the resulting diamine (due to the -CN group) influences the pKa of the benzimidazole, often improving metabolic stability compared to electron-rich analogs.

2. Antiviral Artificial Nucleobases

Recent research has highlighted ANBN as a candidate for artificial nucleobases .[1] Unlike standard bases, the nitro group in ANBN possesses greater flexibility than the N3-H group of natural pyrimidines.

-

Mechanism: When incorporated into DNA/RNA, ANBN forms base pairs with uracil, thymine, or cytosine. Its high dipole moment and steric bulk can facilitate the disruption of helix formation, acting as a chain terminator or mutagenic agent against viral replication [1].

3. Synthesis Pathway Visualization

The following diagram illustrates the divergence from ANBN into varying heterocyclic scaffolds.

[1]

Part 2: Materials Science – Optoelectronics & NLO

ANBN is an archetypal Donor-Acceptor (D-π-A) system.[1] The planar benzene ring acts as the π-bridge.[1]

1. Nonlinear Optics (NLO)

The intramolecular charge transfer (ICT) from the amino group to the nitro/cyano groups generates a large molecular hyperpolarizability.

-

Application: Second-Harmonic Generation (SHG) materials.[1]

-

Crystal Engineering: Research focuses on co-crystallizing ANBN to force non-centrosymmetric packing, which is required for bulk SHG response.[1]

2. Dye-Sensitized Solar Cells (DSSC)

Derivatives of ANBN, specifically where the amino group is coupled via diazo linkages, serve as metal-free organic sensitizers. The cyano group acts as an electron acceptor/anchoring group precursor, facilitating electron injection into TiO₂ semiconductors [2].

Part 3: Experimental Protocol (Self-Validating)

Objective: Selective reduction of this compound to 3,4-diaminobenzonitrile. Context: This is the critical step for accessing benzimidazole libraries. The protocol uses catalytic hydrogenation, which is cleaner and higher-yielding than Fe/Acid reductions for this specific substrate [3].[1]

Reagents & Equipment[4][5][6]

-

Substrate: this compound (2.0 g, 12.3 mmol)

-

Catalyst: 10% Palladium on Carbon (Pd/C) (500 mg)[6]

-

Solvent: Methanol (anhydrous, 20 mL)

-

Gas: Hydrogen (Balloon pressure or ~1 atm)

Step-by-Step Methodology

-

Preparation: In a clean, dry round-bottom flask, dissolve 2.0 g of ANBN in 20 mL of methanol.

-

Why: Methanol provides optimal solubility for the polar substrate and facilitates H₂ adsorption on Pd.

-

-

Catalyst Addition: Carefully add 500 mg of 10% Pd/C.

-

Safety: Pd/C can be pyrophoric if dry.[1] Add it to the wet solution or wet it with a small amount of water first if not using anhydrous conditions.

-

-

Degassing: Seal the flask with a septum. Insert a needle connected to a vacuum line to evacuate air, then backfill with nitrogen.[1] Repeat 3 times. Finally, attach a hydrogen balloon.

-

Reaction: Stir vigorously at 25°C for 18 hours .

-

Validation Point (TLC): Spot the reaction mixture against the starting material (ANBN). The starting material (yellow) should disappear, replaced by a more polar, often fluorescent spot (diamine).

-

-

Workup:

-

Result: Expect ~1.47 g (90% Yield) of 3,4-diaminobenzonitrile as a solid or viscous oil.[6]

-

Purity Check: 1H NMR should show the disappearance of the aromatic protons associated with the nitro-substituted ring and the appearance of a new broad singlet for the second amino group.

-

Data Summary: Reduction Methods Comparison

| Method | Reagent | Yield | Comments |

| Catalytic Hydrogenation | H₂ / Pd/C | 90% | Cleanest workup; ideal for pharma intermediates [3]. |

| Chemical Reduction | SnCl₂ / HCl | 75-80% | Tedious workup (tin salts); risk of nitrile hydrolysis.[1] |

| Transfer Hydrogenation | Hydrazine / Fe | 60-70% | Variable yields; potential for side reactions. |

Part 4: References

-

Hassan, S. A., et al. (2022).[1] Base pairs with this compound: comparison with the natural WC pairs.[1][8] Journal of Biomolecular Structure and Dynamics.[1]

-

ResearchGate. (2022).[1] Synthesis of 4-amino-3-nitrobenzaldehyde and derivatives for DSSC applications.

-

ChemicalBook. (2023).[1][9] Synthesis of 3,4-Diaminobenzonitrile: Protocols and Yields.

-

PubChem. (2025).[1] Compound Summary: 3-Nitrobenzonitrile and derivatives.[1][6][7][8] National Library of Medicine.[1]

Sources

- 1. 3-Nitrobenzonitrile | C7H4N2O2 | CID 12079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-アミノ-3-ニトロベンゾニトリル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. guidechem.com [guidechem.com]

- 6. 3,4-Diaminobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. Base pairs with this compound: comparison with the natural WC pairs. Dimer and tetramer forms, Infrared and Raman spectra, and several proposed antiviral modified nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

Structural Isomers of Aminonitrobenzonitrile: A Technical Guide to Synthesis, Properties, and Applications

Executive Summary

Aminonitrobenzonitriles (ANBNs) represent a critical class of trisubstituted benzene derivatives characterized by the coexistence of three distinct functional groups: a cyano group (-CN), an amino group (-NH2), and a nitro group (-NO2). This specific arrangement creates a "push-pull" electronic system—where the amino group acts as an electron donor and the nitro/cyano groups act as electron acceptors—imbuing these isomers with significant nonlinear optical (NLO) properties and high chemical reactivity.

This guide provides a comprehensive technical analysis of the ANBN structural landscape, focusing on the commercially and scientifically dominant isomers (e.g., 2-amino-5-nitrobenzonitrile). It details synthetic routes driven by nucleophilic aromatic substitution (

Part 1: The Structural Landscape

Isomer Enumeration and Nomenclature

For a benzene ring substituted with three different groups (X, Y, Z), there are mathematically 10 possible structural isomers . In the case of ANBN, we fix the nitrile group (-CN) at position 1 by convention. The positions of the amino and nitro groups vary relative to this anchor.

The isomers are classified based on the relative positioning (ortho, meta, para) of the donor (-NH2) and acceptor (-NO2) groups, which dictates their electronic dipole moments and reactivity profiles.

| Isomer Name | Structure Description | Key Characteristic |

| 2-amino-5-nitrobenzonitrile | Amino at 2, Nitro at 5 | Most Industrial Relevance. Precursor to quinazolines. |

| 2-amino-4-nitrobenzonitrile | Amino at 2, Nitro at 4 | High NLO response due to conjugation path. |

| 4-amino-3-nitrobenzonitrile | Amino at 4, Nitro at 3 | Used in azo dye synthesis. |

| 5-amino-2-nitrobenzonitrile | Amino at 5, Nitro at 2 | Often referred to as 2-nitro-5-aminobenzonitrile. |

| Other 6 isomers | Various positional permutations | Less common; often by-products or specific research targets. |

Electronic "Push-Pull" Systems

The utility of ANBN isomers in materials science stems from intramolecular charge transfer (ICT).

-

Donor: -NH2 (Lone pair injection into the

-system). -

Acceptor: -NO2 and -CN (Strong electron withdrawal via resonance and induction).

-

Effect: Isomers where the donor and acceptor are conjugated (para-like relationships, e.g., 2-amino-5-nitro) exhibit large hyperpolarizabilities (

), making them candidates for second-harmonic generation (SHG) materials.

Part 2: Synthetic Strategies

The synthesis of specific ANBN isomers is governed by Regioselective Nucleophilic Aromatic Substitution (

Primary Route: of Halonitrobenzonitriles

This protocol exploits the activation of the halogen leaving group by the ortho/para nitro group.

Mechanism:

-

Substrate: 2-chloro-5-nitrobenzonitrile.

-

Nucleophile: Ammonia (

). -

Activation: The nitro group at position 5 withdraws electron density, making the carbon at position 2 highly electrophilic.

-

Transition State: Formation of a Meisenheimer complex.

-

Product: 2-amino-5-nitrobenzonitrile + HCl (neutralized).

Secondary Route: Reduction of Dinitrobenzonitriles

Selective reduction (e.g., Zinin reduction using sulfide or catalytic hydrogenation) of 2,4-dinitrobenzonitrile can yield amino-nitro isomers. However, regioselectivity (reducing the 2-nitro vs. the 4-nitro) is difficult to control, making this route less favorable for high-purity requirements.

Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for synthesizing the target isomer based on available precursors.

Caption: Figure 1. Synthetic decision tree contrasting the robust

Part 3: Physicochemical Profiling

The following data summarizes the key physical properties of the most prevalent isomer, 2-amino-5-nitrobenzonitrile , which serves as the reference standard for this class.

| Property | Value / Description | Relevance |

| CAS Number | 17420-30-3 | Identifier for sourcing. |

| Molecular Formula | MW: 163.13 g/mol .[1] | |

| Appearance | Yellow to Brown Crystalline Powder | Color arises from |

| Melting Point | 209.0 – 212.0 °C | High MP indicates strong intermolecular H-bonding/dipole interactions. |

| Solubility | DMSO, DMF (High); Methanol (Moderate); Water (Insoluble) | Requires polar aprotic solvents for reactions. |

| pKa (Calculated) | ~ -1.5 (Conjugate acid of amine) | Weakly basic amine due to strong electron withdrawal by -NO2 and -CN. |

| IR Spectrum | Diagnostic peaks for QC. |

Part 4: Application Vectors in Drug Discovery

The 2-amino-5-nitrobenzonitrile isomer is a "privileged scaffold" in medicinal chemistry. Its trifunctional nature allows it to serve as a core building block for heterocycles.

Kinase Inhibitor Synthesis (Quinazolines)

Many Epidermal Growth Factor Receptor (EGFR) inhibitors utilize a quinazoline core.

-

Mechanism: The nitrile group (-CN) can be cyclized with the adjacent amino group (-NH2) using formamidine acetate or similar reagents to form the quinazoline ring.

-

Role of Nitro Group: The nitro group at position 6 of the resulting quinazoline (derived from position 5 of the benzene) can be subsequently reduced to an amine and derivatized (e.g., acrylamide addition) to create covalent inhibitors.

Bioisosteres and Binding

The nitrile group often acts as a bioisostere for carbonyls or hydroxyls, acting as a hydrogen bond acceptor in the active site of enzymes (e.g., Aromatase inhibitors, HIV-NNRTIs).

Caption: Figure 2.[2] Workflow transforming the ANBN scaffold into a bioactive quinazoline kinase inhibitor.

Part 5: Experimental Protocols

Protocol: Synthesis of 2-Amino-5-Nitrobenzonitrile via

Prerequisite: All procedures must be conducted in a fume hood. Nitro compounds are potentially explosive; handle with care.

Materials:

-

2-Chloro-5-nitrobenzonitrile (1.0 eq)

-

Ammonium Hydroxide (28-30%

in water) or Ammonia gas -

Solvent: Ethanol or DMF[3]

-

Autoclave (if using liquid ammonia/pressure)

Step-by-Step Methodology:

-

Preparation: Dissolve 2-chloro-5-nitrobenzonitrile (18.2 g, 0.1 mol) in Ethanol (100 mL) in a pressure-rated vessel.

-

Amination: Add concentrated Ammonium Hydroxide (50 mL) or saturate the solution with Ammonia gas at 0°C.

-

Reaction: Seal the vessel and heat to 80-100°C for 6–8 hours. Monitor reaction progress via TLC (Mobile phase: Ethyl Acetate/Hexane 3:7). The starting material spot should disappear.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (300 mL) with vigorous stirring. The product will precipitate as a yellow solid.

-

-

Isolation: Filter the precipitate using a Buchner funnel. Wash the cake with cold water (3 x 50 mL) to remove ammonium chloride by-products.

-

Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

-

Validation:

-

Yield: Expected >85%.

-

Melting Point Check: 209–212°C.

-

NMR Verification: Confirm loss of Cl-adjacent proton shift and appearance of broad

singlet (approx. 7.0-8.0 ppm depending on solvent).

-

References

-

BenchChem. (2025).[3][4] Technical Guide: 2-Amino-4-methoxy-5-nitrobenzonitrile Synthesis and Properties. Retrieved from

-

PubChem. (n.d.). 2-Amino-5-nitrobenzonitrile Compound Summary (CID 28532). National Library of Medicine. Retrieved from

-

Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore.[5] Journal of Medicinal Chemistry. Retrieved from

-

Sielc Technologies. (2018). HPLC Separation of 2-Amino-5-nitrobenzonitrile. Retrieved from

-

ChemicalBook. (n.d.). Synthesis of 2-amino-5-chlorobenzonitrile (Analogous Protocol). Retrieved from

Sources

- 1. chemscene.com [chemscene.com]

- 2. Linear and Nonlinear Optical Properties of Azobenzene Derivatives Modified with an (Amino)naphthalene Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Data & Characterization Guide: 4-Amino-3-nitrobenzonitrile

Part 1: Executive Summary & Chemical Identity

4-Amino-3-nitrobenzonitrile (CAS 6393-40-4) is a critical "push-pull" aromatic intermediate used extensively in the synthesis of heterocyclic pharmaceuticals (e.g., benzimidazoles, quinoxalines) and nonlinear optical (NLO) materials. Its thermodynamic profile is defined by the strong intramolecular charge transfer (ICT) between the electron-donating amino group and the electron-withdrawing nitro/cyano groups.

This guide consolidates available experimental data and provides a rigorous, self-validating framework for determining the missing thermodynamic parameters required for process scale-up and crystallization design.

Chemical Identity Table

| Property | Detail |

| IUPAC Name | This compound |

| Common Synonyms | 2-Nitro-4-cyanoaniline; 4-Cyano-2-nitroaniline |

| CAS Registry Number | 6393-40-4 |

| Molecular Formula | C |

| Molecular Weight | 163.14 g/mol |

| SMILES | NC1=CC=C(C=C1=O)C#N |

| Appearance | Yellow to orange crystalline powder |

Part 2: Solid-State Thermodynamic Properties

The thermal behavior of this compound is dominated by its crystalline lattice energy, which must be overcome during dissolution or fusion. The following values represent the current "Gold Standard" in literature.

Thermal Transitions

| Parameter | Value / Range | Method | Reference |

| Melting Point ( | 159.0 – 161.0 °C | Capillary / DSC | [1][2] |

| Decomposition ( | > 200 °C (Est.) | TGA | [3] |

| Crystal System | Monoclinic / Triclinic* | XRD Simulation | [4] |

> Note: Polymorphism is common in push-pull nitroanilines. While a primary stable form melts at ~160°C, researchers should screen for metastable polymorphs using DSC if an unexpected melting endotherm appears below 158°C.

Electronic & Stability Parameters

-

HOMO-LUMO Gap: ~5.56 eV (Calculated via DFT/B3LYP). This large gap suggests high chemical stability under ambient conditions but susceptibility to photo-induced electron transfer in solution [5].

-

Thermal Stability: Stable under standard storage. Decomposes at high temperatures releasing toxic NO

and CO gases. Avoid contact with strong oxidizers.[1]

Part 3: Solubility Thermodynamics & Solvent Interactions

Solubility data is the cornerstone of crystallization process design. While comprehensive mole-fraction tables are often proprietary, the qualitative profile follows the "Like Dissolves Like" principle, modulated by the compound's high dipole moment.

Qualitative Solubility Profile

| Solvent Class | Solubility Rating | Thermodynamic Rationale |

| Polar Protic (Ethanol, Methanol) | High | Strong H-bonding interactions with the -NH |

| Polar Aprotic (DMSO, DMF) | Very High | Dipole-dipole stabilization of the polar "push-pull" structure. |

| Aromatic (Benzene, Toluene) | Moderate | |

| Water | Insoluble / Low | Hydrophobic aromatic ring dominates; lattice energy > hydration enthalpy. |

Thermodynamic Modeling of Dissolution

To predict solubility (

Where:

- is the mole fraction solubility.

- is the absolute temperature (K).

- are empirical constants derived from experimental data (see Protocol B).

Thermodynamic Functions:

From the solubility data, the apparent enthalpy (

Part 4: Experimental Characterization Protocols

As exact quantitative datasets for this specific isomer are often sparse in open literature, the following protocols are designed to generate regulatory-grade data .

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine Enthalpy of Fusion (

-

Preparation: Weigh 3–5 mg of dried this compound into an aluminum crucible. Crimp with a pinhole lid (to allow outgassing if decomposition occurs).

-

Instrument: Calibrate DSC (e.g., TA Instruments Q2000) using Indium standard.

-

Method:

-

Equilibrate at 25°C.

-

Ramp 10°C/min to 180°C (20°C above expected

). -

Stop immediately after melting to avoid decomposition contamination.

-

-

Analysis: Integrate the melting endotherm. The peak area J/g is converted to kJ/mol using MW (163.14).

-

Expected Range: 20–35 kJ/mol (Typical for nitroanilines).

-

Protocol B: Gravimetric Solubility Determination

Objective: Generate solubility curves (

-

Excess Addition: Add excess solid to 10 mL of solvent (Ethanol, Ethyl Acetate, etc.) in a jacketed glass vessel.

-

Equilibration: Stir at constant temperature (e.g., 298.15 K) for 24 hours.

-

Sampling: Stop stirring and allow settling for 30 mins. Withdraw supernatant using a syringe filter (0.45 µm, pre-heated to

). -

Gravimetry: Weigh a specific volume of filtrate, evaporate solvent under vacuum, and weigh the dry residue.

-

Calculation:

(Where

Part 5: Visualization of Characterization Workflows

Thermodynamic Characterization Logic

This diagram outlines the decision tree for characterizing the solid-state and solution thermodynamics of the compound.

Caption: Integrated workflow for generating missing thermodynamic data. DSC and TGA define the safe operating window for solubility studies.

Dissolution Equilibrium Cycle

Understanding the energy barriers in the dissolution process.

Caption: Born-Haber cycle for dissolution. For this compound, the lattice energy (Solid) is the primary barrier to solubility.

Part 6: References

-

Fisher Scientific. (2024). Safety Data Sheet: this compound. Link

-

ChemicalBook. (2025). This compound Properties and Melting Point. Link

-

ThermoFisher Scientific. (2024). Product Specification: this compound. Link

-

Hu, S., et al. (2022).[2] Base pairs with this compound: comparison with the natural WC pairs. Journal of Biomolecular Structure and Dynamics. Link[2]

-

BenchChem. (2025).[3] Calculated Electronic Properties of Nitrobenzonitrile Derivatives. Link

Sources

Methodological & Application

Application Notes and Protocols: 4-Amino-3-nitrobenzonitrile as a Strategic Precursor in Agrochemical Synthesis

This technical guide provides researchers, chemists, and professionals in the agrochemical industry with a comprehensive overview of the synthetic utility of 4-Amino-3-nitrobenzonitrile (4A-3NBN). We will explore its role as a versatile building block, focusing on its transformation into key intermediates for the synthesis of potent agrochemicals, particularly benzimidazole fungicides. The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles to ensure both reproducibility and a deep understanding of the synthetic strategy.

Introduction: The Strategic Value of this compound

This compound is an aromatic compound distinguished by three strategically positioned functional groups: a primary amine (-NH₂), a nitro group (-NO₂), and a nitrile (-C≡N). This unique arrangement makes it a highly valuable precursor in multi-step organic synthesis. While aminobenzonitrile compounds are widely recognized as important intermediates for medicines, dyes, and pesticides, the specific ortho-nitroaniline configuration of 4A-3NBN is the key to its most powerful application: the synthesis of fused heterocyclic systems.[1]

The core utility of 4A-3NBN in agrochemical development stems from the facile reduction of its nitro group. This single transformation unmasks an ortho-phenylenediamine (specifically, 3,4-diaminobenzonitrile), a critical precursor for a vast range of biologically active heterocycles. Most notably, this intermediate is a direct gateway to the benzimidazole scaffold, which forms the backbone of a major class of systemic fungicides that have been instrumental in crop protection for decades.[2][3]

This guide will focus primarily on this high-impact synthetic pathway, providing a detailed protocol for the reduction of 4A-3NBN and its subsequent elaboration into a model benzimidazole structure.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is critical for safe handling and successful reaction planning.

| Property | Value | Source |

| CAS Number | 6393-40-4 | [4] |

| Molecular Formula | C₇H₅N₃O₂ | [4] |

| Molecular Weight | 163.13 g/mol | [4] |

| Appearance | Yellow to orange powder/crystals | [4] |

| Melting Point | 156.0-163.0 °C | [4] |

| Solubility | Soluble in ethanol and benzene | |

| IUPAC Name | This compound | |

| SMILES | NC1=CC=C(C=C1=O)C#N |

Core Synthetic Transformation: Reduction to 3,4-Diaminobenzonitrile

The conversion of this compound to 3,4-diaminobenzonitrile is the pivotal step that unlocks its potential for agrochemical synthesis. Catalytic hydrogenation is the preferred industrial method due to its high efficiency, clean reaction profile, and excellent yield.

Expert Rationale: The choice of palladium on carbon (Pd/C) as a catalyst is based on its proven efficacy in selectively reducing aromatic nitro groups without affecting other sensitive functionalities like the nitrile or the aromatic ring itself. The reaction proceeds under a hydrogen atmosphere, where H₂ is adsorbed onto the palladium surface and added across the N=O bonds of the nitro group, ultimately yielding the desired diamine after a series of intermediate steps. Methanol or ethanol are commonly used as solvents due to their ability to dissolve the starting material and their inertness under these hydrogenation conditions.[5]

Workflow for the Synthesis of 3,4-Diaminobenzonitrile

Detailed Experimental Protocol: Synthesis of 3,4-Diaminobenzonitrile

This protocol is adapted from established literature procedures.[5]

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.00 g, 12.3 mmol).

-

Solvent Addition: Add methanol (20 mL) to the flask and stir to dissolve the starting material.

-

Catalyst Addition: Carefully add 10% palladium on carbon (200 mg, 10 mol% loading) to the solution.

-

Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Using a vacuum/inert gas manifold, carefully evacuate the flask to remove air and backfill with hydrogen. Repeat this degassing process three times to ensure an inert, hydrogen-rich atmosphere.

-

Reaction: Stir the reaction mixture vigorously at room temperature (approx. 25°C) for 18 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

-

Work-up: Upon completion, carefully degas the reaction mixture by evacuating the hydrogen and backfilling with nitrogen gas (repeat three times).

-

Filtration: Filter the mixture through a pad of Celite® or diatomaceous earth to remove the palladium catalyst. Wash the pad with a small amount of methanol (2 x 10 mL) to ensure complete recovery of the product.

-

Isolation: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. This will yield 3,4-diaminobenzonitrile as a solid or oil (typically with a green or tan hue).

-

Purification & Characterization: The crude product (expected yield: ~1.47 g, 90%) is often of sufficient purity for the next step.[5] It can be further purified by recrystallization from a suitable solvent system like water or ethanol/ether if necessary. Characterize via ¹H NMR, ¹³C NMR, and MS to confirm identity and purity. The melting point of pure 3,4-diaminobenzonitrile is 144-148 °C.[6]

Application in Benzimidazole Fungicide Synthesis

Benzimidazole fungicides are a cornerstone of modern agriculture, prized for their systemic activity against a broad spectrum of fungal pathogens like Fusarium, Botrytis, and powdery mildew.[3] Their mode of action involves the disruption of microtubule assembly in fungal cells by binding to β-tubulin, which halts cell division and leads to cell death.[2]

The 3,4-diaminobenzonitrile synthesized in the previous step is an ideal precursor for constructing the benzimidazole core. The general and highly reliable method for this is the Phillips condensation , which involves reacting the ortho-diamine with a carboxylic acid (or its derivative) under heating, often in the presence of an acid catalyst, to facilitate cyclization and dehydration.

General Synthetic Pathway to Benzimidazole Fungicides

Detailed Experimental Protocol: Synthesis of 2-Methyl-1H-benzo[d]imidazole-5-carbonitrile

This representative protocol demonstrates the cyclization of 3,4-diaminobenzonitrile with acetic acid.

-

Reaction Setup: In a 50 mL round-bottom flask, combine 3,4-diaminobenzonitrile (1.33 g, 10.0 mmol) and glacial acetic acid (20 mL).

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 118°C) with stirring.

-

Monitoring: The reaction is typically complete within 2-4 hours. Monitor the progress by TLC until the diamine starting material is consumed.

-

Work-up: After cooling the reaction mixture to room temperature, pour it slowly into a beaker containing 100 mL of cold water with stirring.

-

Neutralization: Carefully neutralize the solution by the dropwise addition of concentrated ammonium hydroxide until the pH is approximately 7-8. This will precipitate the product.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water (3 x 20 mL) to remove any residual salts.

-

Purification: Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from an ethanol/water mixture to yield the final product as a crystalline solid.

-

Characterization: Confirm the structure and purity of 2-methyl-1H-benzo[d]imidazole-5-carbonitrile using ¹H NMR, ¹³C NMR, FT-IR (disappearance of primary amine stretches, appearance of imidazole N-H), and mass spectrometry.

Potential Alternative Agrochemical Applications

While the synthesis of benzimidazoles is the primary application, the unique functionality of 4A-3NBN and its diamine derivative opens doors to other agrochemical classes:

-

Dinitroaniline Herbicides: Although 4A-3NBN is a mono-nitro compound, it could potentially undergo a second nitration. The resulting dinitroaniline scaffold is the core of herbicides like Trifluralin, which also function by inhibiting microtubule assembly in plant cells.[7]

-

Quinoxaline Derivatives: 3,4-Diaminobenzonitrile can react with 1,2-dicarbonyl compounds to form quinoxalines, a class of heterocycles known to possess herbicidal and fungicidal properties.

-

Pesticidal Amides/Acids: The nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide. These functionalities are present in various pesticides and can be used as handles for further derivatization.

Safety and Handling

-

This compound: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and skin contact.

-

Catalytic Hydrogenation: This procedure must be conducted in a well-ventilated fume hood away from ignition sources. Hydrogen gas is highly flammable. Ensure all glassware is properly secured. Palladium on carbon can be pyrophoric when dry and exposed to air; handle the catalyst slurry with care.

-

Acids and Bases: Handle concentrated acids (acetic acid) and bases (ammonium hydroxide) with extreme care in a fume hood.

References

- Google Patents. (n.d.). CA2645263A1 - Agrochemical formulations.

-

Chem-Impex. (n.d.). 3,4-Diaminobenzonitrile. Retrieved from [Link]

- Al-Salahi, R., Al-Omar, M., & Amr, A. G. E. (2010). Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. DARU Journal of Pharmaceutical Sciences, 18(3), 179–185.

- Google Patents. (n.d.). US20150366205A1 - Agrochemical formulation, method making, and method of using.

- Chen, S., Chen, S., Wang, C., Wang, C., Li, J., Li, J., ... & Fan, Z. (2024). Research Progress on Benzimidazole Fungicides: A Review. Preprints.org.

- Aktaş, G., Per, M., Durgun, M., Sivas, H., & Kocyigit-Kaymakcioglu, B. (2023). Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. ACS Omega, 8(4), 4066-4081.

- Google Patents. (n.d.). WO2020225276A1 - Agrochemical formulation with enhanced performance and enhanced performance at low spray volumes and by uav application.

- Wang, C., Chen, S., Li, J., Fan, Z., & Nan, F. (2024). Research Progress on Benzimidazole Fungicides: A Review. Molecules, 29(3), 670.

-

Organic Syntheses. (n.d.). 2,4-dinitroaniline. Retrieved from [Link]

- Google Patents. (n.d.). US4102927A - Process for the preparation of 2,4-dinitroaniline.

-

ResearchGate. (n.d.). Commercial synthesis of trifluralin. Retrieved from [Link]

- Google Patents. (n.d.). CN109467512B - Synthetic method of 3, 4-diamino-benzophenone.

Sources

- 1. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. preprints.org [preprints.org]

- 3. Research Progress on Benzimidazole Fungicides: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. 3,4-Diaminobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 6. 3,4-Diaminobenzonitrile 97 17626-40-3 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Selective Nitration of 4-Aminobenzonitrile Derivatives

Abstract

This comprehensive technical guide provides a detailed experimental procedure for the selective nitration of 4-aminobenzonitrile. Nitrated aminobenzonitrile derivatives are crucial intermediates in the synthesis of pharmaceuticals, dyes, and advanced materials.[1][2] This document outlines a robust, field-proven protocol that prioritizes safety, selectivity, and yield by employing a protective group strategy. It delves into the underlying reaction mechanism, critical safety considerations, step-by-step experimental instructions, and methods for product purification and characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable methodology for the synthesis of 3-nitro-4-aminobenzonitrile.

Introduction and Scientific Rationale

4-Aminobenzonitrile is a versatile bifunctional molecule featuring both a nucleophilic amino group and a synthetically adaptable nitrile group.[2][3] The introduction of a nitro (-NO₂) group onto the aromatic ring further enhances its utility as a building block in organic synthesis. The nitro group can be readily reduced to an amine, providing a route to various diamine derivatives, or it can act as a powerful electron-withdrawing group to influence the reactivity of the aromatic system.[4][5]

Direct nitration of 4-aminobenzonitrile presents a significant challenge. The strongly activating amino group makes the ring highly susceptible to oxidation by nitric acid, and the reaction can be difficult to control, often leading to a mixture of products and tar formation. To overcome this, a protective group strategy is the preferred industrial and laboratory approach. The amino group is temporarily converted into an amide (acetanilide), which moderates its activating effect and protects it from oxidation. This allows for a clean, high-yielding nitration reaction, followed by straightforward deprotection to yield the desired product.

The Chemistry: Reaction Mechanism

The nitration of the protected 4-aminobenzonitrile (4-acetamidobenzonitrile) proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism.[6] The key steps are:

-

Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[6][7] This is the active nitrating species.

-

Electrophilic Attack: The π-electron system of the aromatic ring attacks the nitronium ion. The acetamido group is a moderately activating ortho-, para- director. Since the para position is blocked by the nitrile group, the attack is directed to the position ortho to the acetamido group, forming a resonance-stabilized carbocation intermediate known as a sigma complex.

-

Deprotonation: A weak base (typically H₂O or HSO₄⁻) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitrated product.[1]

Figure 1: Mechanism of Electrophilic Nitration.

Safety First: Handling Nitrating Agents